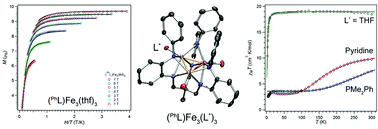Modulation of magnetic behavior vialigand-field effects in the trigonal clusters (PhL)Fe3L*3 (L* = thf, py, PMe2Ph)†
Chemical Science Pub Date: 2011-10-19 DOI: 10.1039/C1SC00492A
Abstract
Utilizing a hexadentate


Recommended Literature
- [1] Syntheses, crystal structures and magnetic properties of a novel family of penta-manganese complexes derived from an assembly system containing polydentate hydroxy-rich Schiff-base ligands†
- [2] Bifunctional scaffolds for the photothermal therapy of breast tumor cells and adipose tissue regeneration
- [3] Superior catalytic performance of Ce1−xBixO2−δ solid solution and Au/Ce1−xBixO2−δ for 5-hydroxymethylfurfural conversion in alkaline aqueous solution†
- [4] Temperature-controlled changeable oxygenation selectivity by singlet oxygen with a polymeric photosensitizer†
- [5] Acid catalyzed one-pot approach towards the synthesis of curcuminoid systems: unsymmetrical diarylidene cycloalkanones, exploration of their single crystals, optical and nonlinear optical properties†
- [6] Contents list
- [7] Ministry of Food
- [8] A distorted trigonal bipyramidal co-ordination of cobalt in tris-(o-diphenylphosphinophenyl)phosphinochlorocobalt(II) tetraphenylborate
- [9] One-step synthesis of a hierarchical self-supported WS2 film for efficient electrocatalytic hydrogen evolution†
- [10] Preparation of alumina-coated graphite for thermally conductive and electrically insulating epoxy composites

Journal Name:Chemical Science
Research Products
-
Acid Blue 113 (Technical Grade)
CAS no.: 3351-05-1
-
CAS no.: 456-59-7
-
CAS no.: 515-94-6
-
5-Fluoro-2-nitrobenzotrifluoride
CAS no.: 393-09-9
-
CAS no.: 104-50-7
-
2-(Morpholinothio)benzothiazole
CAS no.: 102-77-2
-
CAS no.: 91-00-9









